Home > Products > Screening Compounds P17818 > 4-Iodofuro[2,3-b]pyridine
4-Iodofuro[2,3-b]pyridine - 1956371-40-6

4-Iodofuro[2,3-b]pyridine

Catalog Number: EVT-2931886
CAS Number: 1956371-40-6
Molecular Formula: C7H4INO
Molecular Weight: 245.019
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide ([11C]13, [11C]mG2N001)

    Compound Description: This compound is a potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGluR2) [, ]. It was developed as a PET imaging agent for studying mGluR2 function in vivo [, ].

(3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (Compound 22)

    Compound Description: This compound is a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor []. It demonstrated significant antitumor activity against colorectal cancer in xenograft models [].

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

    Compound Description: This series of compounds was designed as selective inhibitors of Janus kinase 1 (JAK1) []. These derivatives exhibited potent inhibitory activity against JAK1 and demonstrated selectivity over other JAK isoforms [].

4-Arylthieno[2,3-b]pyridine-2-carboxamides

    Compound Description: This class of compounds was identified as potent antiplasmodial agents []. They exhibit strong inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria [].

3,6-Diamino-4-(2-halophenyl)-2-benzoylthieno[2,3-b]pyridine-5-carbonitriles

    Compound Description: This class of compounds displays selective inhibitory activity against Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) []. This enzyme is considered a potential target for developing new antimalarial drugs [].

Ethyl 4,6-dimethyl-3-(pyrrol-1-yl)selenolo[2,3-b]pyridine-2-carboxylate (2) and its Derivatives

    Compound Description: This compound and its derivatives were synthesized and evaluated for antioxidant activity []. Some of these compounds exhibited notable antioxidant properties compared to ascorbic acid [].

Overview

4-Iodofuro[2,3-b]pyridine is a heterocyclic compound that features both iodine and a fused pyridine structure. This compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the iodine atom enhances the compound's reactivity and may influence its pharmacological properties.

Source

The compound can be synthesized through various methods, often involving reactions of pyridine derivatives with iodine-containing reagents. Research into this compound is ongoing, with studies focusing on its synthesis, characterization, and potential applications in drug development.

Classification

4-Iodofuro[2,3-b]pyridine is classified as a halogenated heterocyclic compound. It falls under the category of pyridine derivatives, which are known for their significance in pharmaceuticals and agrochemicals.

Synthesis Analysis

Methods

The synthesis of 4-iodofuro[2,3-b]pyridine can be achieved through several methodologies:

  1. Electrophilic Aromatic Substitution: This method involves the introduction of the iodine atom into the pyridine ring via electrophilic substitution reactions.
  2. Cyclization Reactions: Starting materials such as 2-iodo-pyridine can undergo cyclization with suitable electrophiles to form the desired furo[2,3-b]pyridine structure.

Technical Details

A typical synthetic route may include:

  • The use of iodine or iodinating agents such as iodine monochloride in the presence of a base (e.g., sodium hydroxide) to facilitate the incorporation of iodine into the aromatic system.
  • The reaction conditions (temperature, solvent) are optimized to achieve high yields and purities of the target compound.
Molecular Structure Analysis

Structure

4-Iodofuro[2,3-b]pyridine has a complex molecular structure characterized by:

  • A fused bicyclic system consisting of a pyridine ring and a furan ring.
  • An iodine atom attached to one of the carbon atoms in the pyridine ring.

Data

  • Molecular Formula: C8_8H6_6I1_1N
  • Molecular Weight: Approximately 232.05 g/mol
  • Structural Features: The presence of both nitrogen and oxygen heteroatoms contributes to its unique chemical properties.
Chemical Reactions Analysis

Reactions

4-Iodofuro[2,3-b]pyridine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  2. Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to form more complex molecules.

Technical Details

These reactions typically require specific catalysts and reaction conditions (temperature, solvent). For example, palladium catalysts are often employed for cross-coupling due to their efficiency in facilitating bond formation between organic fragments.

Mechanism of Action

Process

The mechanism of action for 4-iodofuro[2,3-b]pyridine largely depends on its interactions at the molecular level:

  1. Binding Affinity: The compound may bind to specific biological targets (e.g., enzymes or receptors), influencing their activity.
  2. Electrophilic Nature: The iodine substituent enhances electrophilicity, allowing it to react with nucleophiles in biological systems.

Data

Studies suggest that halogenated compounds like 4-iodofuro[2,3-b]pyridine exhibit varying degrees of biological activity based on their structural features and substituents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide or dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon exposure to strong bases or acids.
Applications

Scientific Uses

4-Iodofuro[2,3-b]pyridine has potential applications in various fields:

  1. Medicinal Chemistry: Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.
  2. Material Science: May be utilized in synthesizing new materials with specific electronic or optical properties.
  3. Agricultural Chemistry: Investigated for potential use in developing new agrochemicals due to its biological activity profiles.
Introduction to Furopyridine Scaffolds in Medicinal Chemistry

Structural Significance of Furo[2,3-b]Pyridine in Heterocyclic Drug Design

The furo[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry, characterized by a fused bicyclic system combining a furan ring with a pyridine moiety. This arrangement creates a π-electron-deficient core that mimics purine bases, enabling targeted interactions with biological macromolecules [9]. The oxygen atom at position 1 and nitrogen at position 3 create an asymmetric electronic distribution, facilitating diverse binding modes with enzyme active sites. The scaffold's planar conformation allows deep penetration into hydrophobic kinase pockets, while its heteroatoms provide hydrogen bonding anchors critical for affinity and selectivity [2] [9].

Compared to simpler monocyclic heterocycles, the fused system offers enhanced binding site complementarity. The oxygen atom acts as a hydrogen bond acceptor, while the pyridine nitrogen can participate in both hydrogen bonding and electrostatic interactions. This bifunctional capability explains the scaffold's prevalence across multiple therapeutic domains, including kinase inhibition (VEGFR2, JAK2), antiviral agents, and anti-inflammatory compounds [5] [9]. Molecular modeling studies reveal that substitution at the C4 position, particularly with halogens, significantly modulates the electron density distribution across the entire fused ring system, enhancing target engagement [6] [9].

Table 1: Key Physicochemical Properties of Furo[2,3-b]pyridine Scaffold

PropertyValue/RangeMedicinal Chemistry Implications
LogP1.2-2.8Balanced lipophilicity for membrane permeability
Total Polar Surface Area25-35 ŲFavorable for cellular uptake
pKa (pyridinic N)3.5-4.5Modulates ionization state at physiological pH
Molecular Dipole Moment2.1-2.8 DebyeInfluences orientation in binding pockets
Hydrogen Bond Acceptors3Enables multiple target interactions

Role of Halogenation in Enhancing Pharmacological Activity: Focus on Iodo-Substituted Derivatives

Halogenation, particularly iodination, at the C4 position of furo[2,3-b]pyridine induces profound electronic and steric effects that enhance drug-target interactions. The large atomic radius of iodine (198 pm) creates significant steric perturbation, while its polarizability enhances dispersion forces in hydrophobic binding pockets. Iodine's electron-withdrawing nature generates a σ-hole that facilitates halogen bonding—a directional non-covalent interaction with carbonyl oxygen atoms and other electron-rich sites in biological targets [6] [10]. Quantum mechanical calculations demonstrate that 4-iodo substitution significantly lowers the LUMO energy (-1.78 eV vs. -1.25 eV for unsubstituted analog), enhancing electrophilic character and facilitating charge-transfer interactions with electron-rich amino acid residues [6].

Compared to other halogens, iodine provides superior hydrophobic contact surface while maintaining metabolic stability superior to bromine or chlorine derivatives. The C-I bond exhibits orthogonal reactivity in metal-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira), making 4-iodofuro[2,3-b]pyridine a versatile synthetic intermediate for structure-activity relationship exploration [1] [9]. Biological evaluations demonstrate that iodinated derivatives exhibit 5-20 fold potency enhancements over fluoro or chloro analogs in kinase inhibition assays, particularly against JAK2 and VEGFR2, attributed to optimized halogen bonding with hinge region residues [5] [6].

Table 2: Comparative Analysis of Halogen Substituent Effects at C4 Position

HalogenBond Length (Å)ElectronegativityHalogen Bond Strength (kJ/mol)Relative Potency (JAK2 IC₅₀)
F1.353.985-101.0x
Cl1.733.1610-203.2x
Br1.902.9615-255.7x
I2.102.6620-3518.5x

Historical Evolution of Furopyridine-Based Kinase Inhibitors

The development of furopyridine kinase inhibitors represents a compelling case study in rational drug design evolution. Early exploration (pre-2010) focused on unsubstituted furo[2,3-b]pyridines as ATP-mimetic scaffolds, yielding moderate VEGFR2 inhibitors with IC₅₀ values in the micromolar range [4]. The discovery that 4-halogenation dramatically enhanced potency initiated a structure-activity relationship renaissance, with iodinated derivatives emerging as particularly effective. Seminal work (2015-2018) established that 4-iodofuro[2,3-b]pyridine could achieve sub-100 nM inhibition against angiogenic kinases (VEGFR2, Tie-2, EphB4) by optimizing halogen bonding with gatekeeper residues [9].

The most significant advancement emerged from JAK/STAT pathway targeting, where 4-iodofuro[2,3-b]pyridine derivatives demonstrated exceptional JAK2 inhibitory profiles. Recent studies (2020-2024) revealed compounds PD12 and PD19 as clinical candidates, suppressing JAK2/STAT5 autophosphorylation at IC₅₀ values of 27-83 μM in erythroblast cell lines (TF-1, HEL) [5] [6]. These inhibitors exploit the hinge region topology of JAK2 through simultaneous halogen bonding (C4 iodine) and hydrogen bonding (N3 atom). The current design paradigm focuses on hybrid molecules incorporating 4-iodofuro[2,3-b]pyridine with secondary pharmacophores targeting allosteric sites, aiming to overcome resistance mutations while maintaining selectivity across the kinome [5] [7].

Table 3: Evolution of Furo[2,3-b]Pyridine-Based Kinase Inhibitors

GenerationTime PeriodKey Structural FeaturesPrimary TargetsPotency Range (IC₅₀)Design Strategy
First2005-2012Unsubstituted or simple alkyl groupsVEGFR2, FGFR1-10 μMATP-competitive scaffold mimicry
Second2013-20184-Halo substitution (Cl, Br)VEGFR2, Tie-2, EphB40.1-1 μMHalogen bond optimization
Third2019-20224-Iodo substitution + solubilizing groupsJAK2, TRK, ALK10-100 nMHybrid pharmacophore design
Fourth (Current)2023-Present4-Iodo + covalent warheads/allosteric moietiesJAK2 mutants, BTK<10 nMResistance-countering strategies

The trajectory of 4-iodofuro[2,3-b]pyridine development exemplifies the transition from serendipitous discovery to rational structure-based design. Contemporary research focuses on leveraging the C4 iodine for Pd-mediated diversification, enabling rapid generation of chemical libraries. Molecular dynamics simulations confirm that 4-iodofuro[2,3-b]pyridine derivatives maintain stable complexes with JAK2 (RMSD <1.8 Å over 100 ns simulations), with van der Waals interactions predominating but halogen bonds providing critical affinity contributions [5] [6]. The scaffold's progression from lead compound to clinical candidate underscores its versatility in addressing evolving challenges in kinase inhibitor development.

Properties

CAS Number

1956371-40-6

Product Name

4-Iodofuro[2,3-b]pyridine

IUPAC Name

4-iodofuro[2,3-b]pyridine

Molecular Formula

C7H4INO

Molecular Weight

245.019

InChI

InChI=1S/C7H4INO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H

InChI Key

YDLUNKVEBMXYMY-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1I)C=CO2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.